molecular formula C13H12N2O5 B3411645 4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid CAS No. 920875-23-6

4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid

Cat. No.: B3411645
CAS No.: 920875-23-6
M. Wt: 276.24 g/mol
InChI Key: ZKBKZMBDFREWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(2-Hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a hydroxyethyl group and a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Mechanism of Action

Target of Action

It is known that similar compounds, such as maleimides, have a wide range of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

It is known that similar compounds, such as maleimides, have a highly active double bond in their structure, which allows them to add various nucleophilic and electrophilic reagents . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ function .

Biochemical Pathways

It is known that similar compounds, such as maleimides, can enter into cycloaddition reactions and easily polymerize and copolymerize with various unsaturated compounds . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

A related compound, benzoic acid, has been studied, and it was found that the main pharmacokinetic parameters were 36474 μg·h/mL, 1259 μg·h/mL (AUC0→∞), and T1/2α was 014 h, 0359 h; T1/2β was 3046 h, 5646 h after intravenous and oral administrations . These parameters suggest that the compound may have a relatively short half-life and may be rapidly metabolized and excreted.

Result of Action

It is known that similar compounds, such as maleimides, have diverse biological activities, including anti-candida, anti-tuberculosis, antitumor, antiarrhythmic, antihistamine, anticholesteremic, hypnotic, and sedative activity . This suggests that the compound may have a wide range of effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

It is speculated that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is speculated that this compound may have varying effects over time, potentially due to changes in its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is speculated that this compound may have different effects at different dosages, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is speculated that this compound may interact with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is speculated that this compound may interact with various transporters or binding proteins and may influence its localization or accumulation .

Subcellular Localization

It is speculated that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring through a Paal-Knorr synthesis, followed by the introduction of the hydroxyethyl group via nucleophilic substitution. The final step involves coupling the pyrrole derivative with a benzoic acid derivative under acidic or basic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The carbonyl groups in the pyrrole ring can be reduced to form hydroxyl groups.

    Substitution: The amino group on the pyrrole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: 4-{[1-(2-carboxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid.

    Reduction: 4-{[1-(2-hydroxyethyl)-2,5-dihydroxy-1H-pyrrol-3-yl]amino}benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine: Preliminary studies indicate that this compound may have anti-inflammatory and anticancer properties. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease processes.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Comparison with Similar Compounds

    4-(2-Aminoethyl)benzoic acid: Similar structure but lacks the pyrrole ring.

    2-[4-(Bis(2-hydroxyethyl)amino)phenyl]azo-benzoic acid: Contains a similar benzoic acid moiety but with different substituents.

Uniqueness: 4-{[1-(2-Hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid is unique due to the presence of both a hydroxyethyl group and a pyrrole ring, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential bioactivity, setting it apart from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

4-[[1-(2-hydroxyethyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5/c16-6-5-15-11(17)7-10(12(15)18)14-9-3-1-8(2-4-9)13(19)20/h1-4,7,14,16H,5-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBKZMBDFREWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=CC(=O)N(C2=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid
Reactant of Route 2
4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid
Reactant of Route 3
4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid
Reactant of Route 4
4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid
Reactant of Route 5
Reactant of Route 5
4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid
Reactant of Route 6
4-{[1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.